molecular formula C28H27F2N3O5 B12392176 Btk-IN-25

Btk-IN-25

Cat. No.: B12392176
M. Wt: 523.5 g/mol
InChI Key: KRLUJQPLADLCAK-AEFFLSMTSA-N
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Description

Btk-IN-25 is a potent inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B-cells. This compound has shown significant potential in the treatment of various B-cell malignancies and autoimmune diseases due to its ability to inhibit Bruton’s tyrosine kinase with high specificity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing Bruton’s tyrosine kinase inhibitors typically involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, aminated, or thiolated derivatives .

Scientific Research Applications

Btk-IN-25 has a wide range of scientific research applications, including:

Mechanism of Action

Btk-IN-25 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts various cellular processes such as B-cell activation, proliferation, and survival. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Btk-IN-25

This compound is unique due to its high specificity and potency in inhibiting Bruton’s tyrosine kinase. It has shown promising results in preclinical studies, demonstrating significant efficacy in reducing B-cell activity and improving outcomes in models of B-cell malignancies and autoimmune diseases. Additionally, this compound has a favorable safety profile, making it a potential candidate for further development and clinical trials .

Properties

Molecular Formula

C28H27F2N3O5

Molecular Weight

523.5 g/mol

IUPAC Name

[5-ethoxy-4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-1H-pyrrolo[2,3-b]pyridin-3-yl]-[2-fluoro-4-(2-fluorophenoxy)phenyl]methanone

InChI

InChI=1S/C28H27F2N3O5/c1-2-36-24-13-32-28-25(26(24)33-16-7-8-18(14-34)37-15-16)20(12-31-28)27(35)19-10-9-17(11-22(19)30)38-23-6-4-3-5-21(23)29/h3-6,9-13,16,18,34H,2,7-8,14-15H2,1H3,(H2,31,32,33)/t16-,18+/m1/s1

InChI Key

KRLUJQPLADLCAK-AEFFLSMTSA-N

Isomeric SMILES

CCOC1=CN=C2C(=C1N[C@@H]3CC[C@H](OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F

Canonical SMILES

CCOC1=CN=C2C(=C1NC3CCC(OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F

Origin of Product

United States

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